molecular formula C16H14O3 B14408240 3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 85164-36-9

3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B14408240
CAS No.: 85164-36-9
M. Wt: 254.28 g/mol
InChI Key: PKTVLYPZNASQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyrans It is characterized by a benzopyran ring system with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with a suitable diene under acidic conditions to form the benzopyran ring. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzopyran ring.

Scientific Research Applications

3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific benzopyran structure and the presence of a methoxy group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

85164-36-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(2-methoxyphenyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C16H14O3/c1-18-14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)16(17)19-15/h2-9,15H,10H2,1H3

InChI Key

PKTVLYPZNASQAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.